molecular formula C12H8FNO2 B1326246 6-(3-Fluorophenyl)nicotinic acid CAS No. 582325-22-2

6-(3-Fluorophenyl)nicotinic acid

Cat. No. B1326246
M. Wt: 217.2 g/mol
InChI Key: OYDONGYKOJEHSZ-UHFFFAOYSA-N
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Description

6-(3-Fluorophenyl)nicotinic acid , with the chemical formula C₁₂H₈FNO₂ , is a compound that belongs to the class of carboxylic acids. It is characterized by the presence of a fluorine atom on the phenyl ring attached to the nicotinic acid backbone. The compound is typically found in solid form and is sealed to maintain its stability at room temperature .


Molecular Structure Analysis

The molecular structure of 6-(3-Fluorophenyl)nicotinic acid consists of a nicotinic acid core (a pyridine ring) with a 3-fluorophenyl group attached. The fluorine atom is directly bonded to the phenyl ring, resulting in a unique arrangement. The compound’s molecular weight is approximately 217.2 g/mol .


Physical And Chemical Properties Analysis

  • Storage Temperature : Sealed in dry conditions at room temperature

Scientific Research Applications

  • General Information

    • “6-(3-Fluorophenyl)nicotinic acid” is a chemical compound with the CAS Number: 582325-22-2 . It has a molecular weight of 217.2 and is typically stored at room temperature .
    • This compound is used for research purposes .
  • Anti-inflammatory and Analgesic Efficacy

    • A number of 2-substituted aryl derived from nicotinic acid were synthesized .
    • 2–Bromo aryl substituents have proven their anti-inflammatory and analgesic efficacy .
    • These results have enabled its use within this class of drugs .
  • Treatment of Various Diseases

    • Nicotinic acid derivatives have shown high efficacy in treating many diseases such as pneumonia and kidney diseases .
    • Some derivatives have proven effective against Alzheimer’s disease .
  • Anti-inflammatory and Analgesic Efficacy

    • A number of 2-substituted aryl derived from nicotinic acid were synthesized .
    • 2–Bromo aryl substituents have proven their anti-inflammatory and analgesic efficacy .
    • These results have enabled its use within this class of drugs .
  • Treatment of Various Diseases

    • Nicotinic acid derivatives have shown high efficacy in treating many diseases such as pneumonia and kidney diseases .
    • Some derivatives have proven effective against Alzheimer’s disease .

Safety And Hazards

  • MSDS : Available for reference

properties

IUPAC Name

6-(3-fluorophenyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO2/c13-10-3-1-2-8(6-10)11-5-4-9(7-14-11)12(15)16/h1-7H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYDONGYKOJEHSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60647031
Record name 6-(3-Fluorophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60647031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3-Fluorophenyl)nicotinic acid

CAS RN

582325-22-2
Record name 6-(3-Fluorophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60647031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Fluorophenylboronic acid (39.5 g, 0.282 mol), a solution of K2CO3 (150 g) in water (700 mL), [Bu4N]Br (3.5 g, 0.0107 mol), and Pd(PPh3)4 (12.4 g, 0.0107 mol) were added to a solution of 6-chloronicotinic acid (37.0 g, 0.235 mol) in toluene. The reaction mixture was stirred under reflux for 20 h. After cooling, the reaction mixture was filtered and acidified with 2 M HCl to pH 3. The formed precipitate was separated by filtration and dried to give 6-(3-fluorophenyl)nicotinic acid (49.9 g). 1H NMR (400 MHz, DMSO-d6) δppm 7.29 (td, J=8.46, 2.42 Hz, 1H) 7.50-7.56 (m, 1H) 7.93 (dd, J=10.47, 2.15 Hz, 1 H) 7.97 (d, J=7.79 Hz, 1 H) 8.11 (d, J=8.06 Hz, 1H) 8.30 (dd, J=8.32, 2.15 Hz, 1H) 9.11 (d, J=1.88 Hz, 1 H), 13.48 (bs, 1H).
Quantity
39.5 g
Type
reactant
Reaction Step One
Name
Quantity
150 g
Type
reactant
Reaction Step One
[Compound]
Name
[Bu4N]Br
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
37 g
Type
reactant
Reaction Step One
Name
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
12.4 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
C Granchi, D Fancelli, F Minutolo - Bioorganic & medicinal chemistry letters, 2014 - Elsevier
Almost all invasive cancers, regardless of tissue origin, are characterized by specific modifications of their cellular energy metabolism. In fact, a strong predominance of aerobic …
Number of citations: 120 www.sciencedirect.com
C Granchi, I Paterni, R Rani… - Future medicinal chemistry, 2013 - Future Science
The latest findings on the role played by human LDH5 (hLDH5) in the promotion of glycolysis in invasive tumor cells indicates that this enzyme subtype is a promising therapeutic target …
Number of citations: 91 www.future-science.com

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